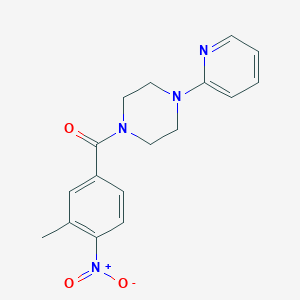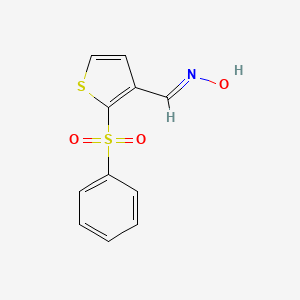
2-(phenylsulfonyl)-3-thiophenecarbaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(phenylsulfonyl)-3-thiophenecarbaldehyde oxime is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a versatile molecule that can be used in the synthesis of a range of biologically active compounds.
Wirkmechanismus
The mechanism of action of 2-(phenylsulfonyl)-3-thiophenecarbaldehyde oxime is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in cellular processes such as DNA replication and protein synthesis. This inhibition leads to the disruption of cellular function and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-(phenylsulfonyl)-3-thiophenecarbaldehyde oxime exhibits antitumor, antimicrobial, and anti-inflammatory activities. It has also been shown to exhibit fluorescent properties, making it useful in biological imaging. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(phenylsulfonyl)-3-thiophenecarbaldehyde oxime in lab experiments include its versatility in the synthesis of biologically active compounds and its fluorescent properties for biological imaging. However, its mechanism of action is not fully understood, and further studies are needed to elucidate its biochemical and physiological effects.
Zukünftige Richtungen
For research on 2-(phenylsulfonyl)-3-thiophenecarbaldehyde oxime include the development of new synthetic methods for the compound and its derivatives. Further studies are also needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in the development of new therapeutic agents and biological imaging tools.
In conclusion, 2-(phenylsulfonyl)-3-thiophenecarbaldehyde oxime is a versatile molecule that has gained significant attention in the field of medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in the development of new therapeutic agents and biological imaging tools.
Synthesemethoden
The synthesis of 2-(phenylsulfonyl)-3-thiophenecarbaldehyde oxime involves the reaction of 2-(phenylsulfonyl)thiophene-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent such as ethanol or methanol at room temperature for several hours. The product is obtained in good yield and purity after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(phenylsulfonyl)-3-thiophenecarbaldehyde oxime has been widely used in the synthesis of biologically active compounds such as antitumor agents, antimicrobial agents, and anti-inflammatory agents. It has also been used in the synthesis of fluorescent dyes for biological imaging and in the development of organic electronic devices.
Eigenschaften
IUPAC Name |
(NE)-N-[[2-(benzenesulfonyl)thiophen-3-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S2/c13-12-8-9-6-7-16-11(9)17(14,15)10-4-2-1-3-5-10/h1-8,13H/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCZWNNVVNOMBM-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CS2)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CS2)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[[2-(benzenesulfonyl)thiophen-3-yl]methylidene]hydroxylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


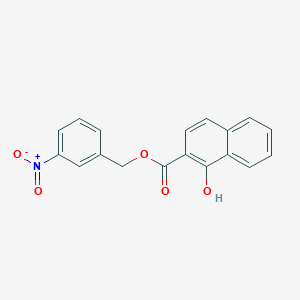
![N-isobutyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5798091.png)
![4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5798098.png)
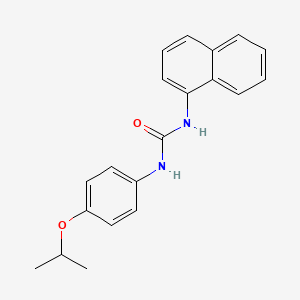
![1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine](/img/structure/B5798109.png)
![3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5798123.png)

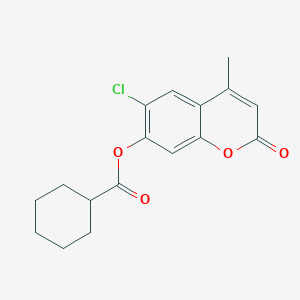
![N-2-biphenylyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5798142.png)


![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B5798154.png)
